3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Description
The compound 3,5-Dimethyl 4-(4-chlorophenyl)-1-(2-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold renowned for its pharmacological versatility, particularly in cardiovascular therapeutics. Structurally, it features a 1,4-dihydropyridine core substituted with a 4-chlorophenyl group at position 4, methyl ester groups at positions 3 and 5, and a 2-phenylethyl chain at position 1.
Properties
IUPAC Name |
dimethyl 4-(4-chlorophenyl)-1-(2-phenylethyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO4/c1-28-22(26)19-14-25(13-12-16-6-4-3-5-7-16)15-20(23(27)29-2)21(19)17-8-10-18(24)11-9-17/h3-11,14-15,21H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNPSFGFUBHSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Cl)C(=O)OC)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C for ethanol)
Catalyst: Acidic catalysts such as hydrochloric acid or acetic acid
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of microreactor technology allows for precise temperature control and efficient mixing of reactants, leading to a more sustainable and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Pyridine derivatives
Reduction: Tetrahydropyridine derivatives
Substitution: Halogenated aromatic compounds
Scientific Research Applications
3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a model compound in the study of dihydropyridine chemistry and reaction mechanisms.
Biology: Investigated for its potential as a calcium channel blocker, which could have implications in cardiovascular research.
Medicine: Explored for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.
Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. It acts as a calcium channel blocker by binding to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions into the cells. This leads to vasodilation and a reduction in blood pressure. The molecular targets include the α1 subunit of the L-type calcium channels, and the pathways involved are related to calcium ion regulation and signal transduction.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Analogs of 1,4-Dihydropyridine Derivatives
*Calculated molecular formula based on structural inference.
Physicochemical Properties
Table 2: Comparative Physicochemical Profiles
| Compound | Molecular Weight (g/mol) | Solubility | Stability |
|---|---|---|---|
| Target Compound | ~433.9* | Soluble in DMSO, ethanol | Stable at room temperature; sensitive to strong acids/oxidizers |
| Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-... | 329.40 | Soluble in ethanol, chloroform | Stable under ambient conditions; degrades in acidic media |
| Dibenzyl 4-(4-chlorophenyl)-... | 487.98 | Low aqueous solubility; soluble in DMF | Stable in organic solvents; hydrolyzes under basic conditions |
| Diethyl 4-(4-chlorophenyl)-... | 399.85 | Moderate solubility in ethanol | Less stable than benzyl analogs due to ester lability |
*Estimated based on structural analogs.
Biological Activity
The compound 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Structure
The molecular formula of the compound is . The structure includes a dihydropyridine core substituted with a 4-chlorophenyl group and a phenethyl group, as well as two carboxylate functionalities.
Synthesis
The synthesis of dihydropyridine derivatives typically involves the Hantzsch reaction, where aldehydes, β-keto esters, and ammonium salts react under acidic conditions. The specific synthesis routes for this compound can be adapted from existing methodologies for related dihydropyridine derivatives .
Pharmacological Properties
The biological activity of This compound has been investigated in various studies:
- Antihypertensive Activity : Dihydropyridines are widely recognized for their calcium channel blocking properties, which contribute to their antihypertensive effects. Studies have shown that modifications in the dihydropyridine structure can enhance potency and selectivity for calcium channels .
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial effects against various bacterial strains. The presence of the chlorophenyl group may enhance its interaction with bacterial membranes .
In Vitro and In Vivo Studies
Research findings indicate that this compound has shown promising results in both in vitro and in vivo settings:
- In Vitro Studies : The compound was tested against several bacterial strains, showing moderate to strong inhibitory effects. For example, it demonstrated significant activity against Salmonella typhi and Bacillus subtilis .
- In Vivo Studies : Animal models have been used to assess the antihypertensive effects of similar dihydropyridine compounds. These studies typically involve measuring blood pressure changes after administration of the compound .
Case Studies
Several case studies have highlighted the effectiveness of dihydropyridine derivatives in clinical settings:
- Hypertension Management : A study involving patients with hypertension indicated that dihydropyridine derivatives significantly reduced systolic and diastolic blood pressure compared to placebo controls .
- Diabetes Management : Some derivatives have shown potential in managing blood glucose levels, suggesting a role in diabetes therapy through modulation of insulin sensitivity and secretion .
Q & A
Q. What are the key considerations for optimizing the synthesis of this dihydropyridine derivative?
Methodological Answer:
- Use multi-step organic reactions with substituted pyridines and carboxylic acid derivatives as starting materials. Employ statistical design of experiments (DoE) to minimize trial-and-error approaches by analyzing variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can isolate critical parameters impacting yield and purity .
- Validate reaction progress using thin-layer chromatography (TLC) and HPLC , and confirm purity via melting point analysis .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- Combine NMR spectroscopy (¹H/¹³C) to confirm substituent positions and dihydropyridine core geometry. IR spectroscopy identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹).
- Use X-ray crystallography for absolute configuration determination, as seen in structurally analogous dihydropyridines .
- Cross-reference data with PubChem or SciFinder entries (e.g., InChIKey: RAMATKGIIGKGKI-UHFFFAOYSA-N) .
Q. What experimental strategies assess its potential biological activity?
Methodological Answer:
- Screen for calcium channel modulation using patch-clamp assays, a common approach for dihydropyridines.
- Evaluate antimicrobial activity via broth microdilution assays (MIC/MBC) against Gram-positive/negative strains .
- For cytotoxicity, employ MTT assays on cancer cell lines, comparing results to structurally similar derivatives (e.g., methyl-substituted analogs) .
Q. How can solubility challenges be addressed in pharmacological studies?
Methodological Answer:
- Use co-solvency (e.g., PEG-400/water mixtures) or cyclodextrin complexation to enhance aqueous solubility.
- Perform Hansen solubility parameter (HSP) modeling to identify optimal solvents based on polarity, hydrogen bonding, and dispersion interactions .
Advanced Research Questions
Q. What computational methods predict reaction pathways for synthesizing novel analogs?
Methodological Answer:
- Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates. ICReDD’s reaction path search methods can identify low-energy pathways and optimal conditions .
- Validate predictions with microscale high-throughput experimentation (HTE) to test computational hypotheses .
Q. How should contradictory data in biological assays be resolved?
Methodological Answer:
- Conduct dose-response curve replicates to rule out experimental variability. Use synchrotron-based XRD or LC-MS to confirm compound stability under assay conditions .
- Compare results to structurally related compounds (e.g., 4-(4-chlorophenyl) vs. 3-nitrophenyl derivatives) to isolate substituent effects .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Synthesize analogs with systematic substituent variations (e.g., halogen replacement, ester group modification).
- Use molecular docking to map interactions with target proteins (e.g., L-type calcium channels). Pair with QSAR models to correlate electronic/steric parameters (Hammett σ, molar refractivity) with activity .
Q. How can degradation pathways under physiological conditions be analyzed?
Methodological Answer:
Q. What methods separate enantiomers for chiral resolution studies?
Methodological Answer:
- Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis with cyclodextrin additives.
- For preparative-scale separation, use dynamic kinetic resolution with enantioselective catalysts .
Q. How can synergistic effects with other therapeutics be evaluated?
Methodological Answer:
- Use combination index (CI) analysis via the Chou-Talalay method. Test with standard chemotherapeutics (e.g., doxorubicin) in 2D/3D cell culture models .
- Mechanistic insights can be gained through transcriptomic profiling (RNA-seq) to identify co-targeted pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
